4-(Trifluoromethyl)-1-tert-butoxybenzene 4-(Trifluoromethyl)-1-tert-butoxybenzene
Brand Name: Vulcanchem
CAS No.: 16222-44-9
VCID: VC21074317
InChI: InChI=1S/C11H13F3O/c1-10(2,3)15-9-6-4-8(5-7-9)11(12,13)14/h4-7H,1-3H3
SMILES: CC(C)(C)OC1=CC=C(C=C1)C(F)(F)F
Molecular Formula: C11H13F3O
Molecular Weight: 218.21 g/mol

4-(Trifluoromethyl)-1-tert-butoxybenzene

CAS No.: 16222-44-9

Cat. No.: VC21074317

Molecular Formula: C11H13F3O

Molecular Weight: 218.21 g/mol

* For research use only. Not for human or veterinary use.

4-(Trifluoromethyl)-1-tert-butoxybenzene - 16222-44-9

Specification

CAS No. 16222-44-9
Molecular Formula C11H13F3O
Molecular Weight 218.21 g/mol
IUPAC Name 1-[(2-methylpropan-2-yl)oxy]-4-(trifluoromethyl)benzene
Standard InChI InChI=1S/C11H13F3O/c1-10(2,3)15-9-6-4-8(5-7-9)11(12,13)14/h4-7H,1-3H3
Standard InChI Key YXTJJRXJNYHJPU-UHFFFAOYSA-N
SMILES CC(C)(C)OC1=CC=C(C=C1)C(F)(F)F
Canonical SMILES CC(C)(C)OC1=CC=C(C=C1)C(F)(F)F

Introduction

Identification and Nomenclature

4-(Trifluoromethyl)-1-tert-butoxybenzene is an organic compound characterized by a benzene ring substituted with a tert-butoxy group and a trifluoromethyl group. The compound is known by several synonyms in chemical literature and commercial catalogs.

Basic Identification

ParameterValue
CAS Number16222-44-9
Molecular FormulaC₁₁H₁₃F₃O
Molecular Weight218.21 g/mol
Creation Date2007-02-12
Last Modification2025-02-15

Nomenclature and Identifiers

The compound is recognized by several systematic and common names:

Identifier TypeValue
IUPAC Name1-[(2-methylpropan-2-yl)oxy]-4-(trifluoromethyl)benzene
Common Names4-(Trifluoromethyl)-1-tert-butoxybenzene
4-(tert-Butoxy)benzotrifluoride
1-(tert-Butoxy)-4-(trifluoromethyl)benzene
Tert-Butyl 4-(Trifluoromethyl)Phenyl Ether
InChIInChI=1S/C11H13F3O/c1-10(2,3)15-9-6-4-8(5-7-9)11(12,13)14/h4-7H,1-3H3
InChIKeyYXTJJRXJNYHJPU-UHFFFAOYSA-N
SMILESCC(C)(C)OC1=CC=C(C=C1)C(F)(F)F

The compound consists of a benzene ring with a trifluoromethyl group at the para position to a tert-butoxy group. This structural arrangement contributes to its unique chemical properties and reactivity patterns .

Physical and Chemical Properties

4-(Trifluoromethyl)-1-tert-butoxybenzene exhibits distinct physical and chemical characteristics that make it valuable for various applications in organic synthesis and pharmaceutical development.

Physical Properties

The compound typically appears as a colorless to pale yellow liquid under standard conditions. It is characterized by relatively low volatility and high stability, which are advantageous properties for storage and handling in laboratory settings .

Chemical Properties

The chemical behavior of 4-(Trifluoromethyl)-1-tert-butoxybenzene is largely influenced by its two functional groups:

  • The tert-butoxy group contributes to its hydrophobic nature, affecting its solubility profile and interaction with non-polar solvents.

  • The trifluoromethyl group enhances its chemical reactivity and polarity. The presence of three fluorine atoms imparts unique properties, including:

    • Increased lipophilicity

    • Altered electronic characteristics

    • Enhanced metabolic stability

    • Improved binding selectivity when incorporated into bioactive compounds .

These properties make it particularly useful in medicinal chemistry, where fluorinated compounds often demonstrate improved pharmacokinetic profiles compared to their non-fluorinated counterparts.

Applications and Uses

4-(Trifluoromethyl)-1-tert-butoxybenzene finds applications in various fields due to its unique structural features and chemical properties.

Pharmaceutical Intermediate

One of the primary uses of this compound is as an intermediate in pharmaceutical synthesis. Its value stems from:

  • Ability to undergo further transformations, such as hydrolysis or substitution reactions

  • Potential to be incorporated into more complex molecules with biological activity

  • The trifluoromethyl group's ability to enhance drug-like properties including metabolic stability and membrane permeability

Agrochemical Applications

In agrochemical development, fluorinated compounds like 4-(Trifluoromethyl)-1-tert-butoxybenzene are valuable building blocks for creating:

  • Herbicides with improved target selectivity

  • Fungicides with enhanced resistance to degradation

  • Insecticides with optimized lipophilicity for better absorption

Research and Development

In research settings, this compound serves as a useful model for studying:

  • Effects of fluorination on aromatic systems

  • Structure-activity relationships in medicinal chemistry

  • Influence of tert-butoxy groups on chemical reactivity and stability

Supplier ReferencePurityPrice RangeEstimated Delivery
Various suppliers95-97%€44.00-€451.00April-May 2025

Pricing varies significantly based on quantity, with typical package sizes ranging from 1g to 100g for research purposes .

Structure-Activity Relationships

The structural features of 4-(Trifluoromethyl)-1-tert-butoxybenzene contribute significantly to its chemical behavior and utility in various applications.

Impact of Fluorination

The trifluoromethyl group at the para position imparts several important characteristics:

  • Enhanced lipophilicity, which can improve membrane permeability

  • Increased metabolic stability against oxidative degradation

  • Altered electronic distribution on the aromatic ring, affecting reactivity patterns

  • Potential for hydrogen bonding interactions through the fluorine atoms

Role of the tert-Butoxy Group

The tert-butoxy substituent contributes complementary properties:

  • Steric bulk that can influence reaction selectivity

  • Hydrophobic character enhancing lipophilicity

  • Potential as a protecting group that can be cleaved under specific conditions

  • Altered electronic properties of the aromatic system

The combination of these functional groups creates a molecule with a unique reactivity profile and physical properties that make it valuable in synthetic chemistry.

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